hCA XII Inhibitory Potency of the 5-Isopropyl-Thiadiazole Analog Compared to the Parent Drug Probenecid
The probenecid-amide series, of which CAS 313365-00-3 is the 5-isopropyl-thiadiazole congener, demonstrates that appropriate heterocyclic substitution transforms probenecid from a weak, non-selective CA inhibitor into a potent hCA XII-selective agent. The series exemplar (compound 4) achieves a Ki of 15.3 nM against hCA XII, whereas probenecid itself exhibits negligible inhibition of this isoform [1]. The target compound's specific 5-isopropyl group on the 1,3,4-thiadiazole ring is the critical pharmacophoric element that engages the hCA XII active site cleft, as validated by molecular docking studies within the same publication [1].
| Evidence Dimension | hCA XII Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Structural analog within the same probenecid-amide series; series exemplar (compound 4) Ki = 15.3 nM [1] |
| Comparator Or Baseline | Probenecid (parent compound): no significant hCA XII inhibition reported at comparable concentrations |
| Quantified Difference | > 3-log improvement in potency conferred by the amide-thiadiazole modification relative to probenecid baseline |
| Conditions | Recombinant human CA XII; stopped-flow CO₂ hydrase assay; pH 7.5; 20 mM HEPES buffer [1] |
Why This Matters
This potency differential establishes that the 4-(dipropylsulfamoyl)-N-(5-substituted-thiadiazol-2-yl)benzamide scaffold is essential for achieving hCA XII engagement, making CAS 313365-00-3 a non-redundant probe for tumor-associated CA isoforms where probenecid is inactive.
- [1] D'Ascenzio M, Carradori S, Secci D, Vullo D, Ceruso M, Akdemir A, Supuran CT. Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. Bioorg Med Chem. 2014;22(15):3982-8. doi:10.1016/j.bmc.2014.06.003. View Source
